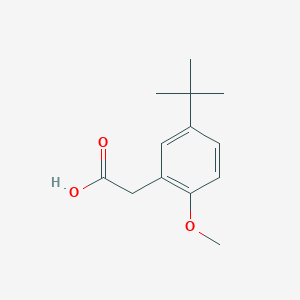

(5-Tert-butyl-2-methoxyphenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-tert-butyl-2-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-13(2,3)10-5-6-11(16-4)9(7-10)8-12(14)15/h5-7H,8H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEVDBGKOHNKHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 5 Tert Butyl 2 Methoxyphenyl Acetic Acid

Approaches to the Core (5-Tert-butyl-2-methoxyphenyl) Moiety

Utilization of Boronic Acid Precursors (e.g., (5-tert-butyl-2-methoxyphenyl)boronic acid)

A convergent and efficient strategy for the synthesis of (5-Tert-butyl-2-methoxyphenyl)acetic acid and its derivatives involves the use of (5-tert-butyl-2-methoxyphenyl)boronic acid as a key building block. This boronic acid is commercially available, providing a direct entry point to the desired substituted phenyl ring. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and it can be effectively employed to couple the boronic acid with a suitable two-carbon synthon to introduce the acetic acid moiety.

A plausible synthetic route involves the palladium-catalyzed coupling of (5-tert-butyl-2-methoxyphenyl)boronic acid with a haloacetate ester, such as ethyl bromoacetate. This reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The resulting ester, ethyl (5-tert-butyl-2-methoxyphenyl)acetate, can then be readily hydrolyzed under basic or acidic conditions to yield the target this compound.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

| Parameter | Condition |

| Boronic Acid | (5-tert-butyl-2-methoxyphenyl)boronic acid |

| Coupling Partner | Ethyl bromoacetate |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | Na₂CO₃, K₂CO₃, or K₃PO₄ |

| Solvent | Toluene (B28343), Dioxane, or DMF/Water |

| Temperature | 80-110 °C |

Construction of Substituted Aromatic Rings

An alternative approach to the (5-Tert-butyl-2-methoxyphenyl) moiety involves the sequential construction of the substituted aromatic ring from simpler precursors. A common starting material for this strategy is 4-tert-butylanisole (B1294814), which possesses the required tert-butyl and methoxy (B1213986) groups in the desired para relationship.

A Friedel-Crafts acylation of 4-tert-butylanisole with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, can introduce an acetyl group ortho to the methoxy group, yielding 1-(5-tert-butyl-2-methoxyphenyl)ethan-1-one. The directing effect of the methoxy group favors substitution at the ortho and para positions, and with the para position blocked by the tert-butyl group, acylation occurs predominantly at the ortho position.

The resulting acetophenone (B1666503) derivative can then be converted to the desired acetic acid through the Willgerodt-Kindler reaction. adichemistry.comnih.gov This reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is subsequently hydrolyzed to the carboxylic acid. adichemistry.comnih.gov This multi-step process provides a versatile route to the target compound from readily available starting materials.

Installation and Modification of the Acetic Acid Side Chain

Once the (5-Tert-butyl-2-methoxyphenyl) core is established, the acetic acid side chain can be installed or further modified through a variety of chemical transformations.

Esterification Reactions for this compound Esters (e.g., tert-butyl esters, ethyl esters)

The carboxylic acid functionality of this compound can be readily converted to various esters, which can serve as protected forms of the acid or as compounds with modified physicochemical properties.

Formation of Ethyl Esters: Standard Fischer esterification, involving the reaction of the carboxylic acid with ethanol (B145695) in the presence of a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid, is a common method for producing the ethyl ester.

Formation of Tert-butyl Esters: The synthesis of tert-butyl esters requires conditions that avoid the acid-catalyzed decomposition of tert-butanol. One effective method is the reaction of the carboxylic acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Alternatively, transesterification reactions using sodium tert-butoxide can also be employed to convert a methyl or ethyl ester to the corresponding tert-butyl ester. wikipedia.org

Table 2: Common Esterification Methods

| Ester Type | Reagents | Conditions |

| Ethyl Ester | Ethanol, H₂SO₄ (cat.) | Reflux |

| Tert-butyl Ester | Di-tert-butyl dicarbonate, DMAP (cat.) | Room Temperature |

| Tert-butyl Ester | Sodium tert-butoxide | Room Temperature |

Bromination and Subsequent Transformations of Arylacetic Acid Analogues

The aromatic ring of this compound can be further functionalized through electrophilic aromatic substitution reactions. Bromination, for instance, can introduce a bromine atom onto the ring, providing a handle for further synthetic modifications such as cross-coupling reactions.

Drawing analogy from the regioselective bromination of 4-methoxyphenylacetic acid, treatment of this compound with bromine in a suitable solvent like acetic acid is expected to lead to bromination at the position ortho to the activating methoxy group and meta to the deactivating acetic acid side chain. The bulky tert-butyl group would likely direct the incoming electrophile to the less sterically hindered ortho position. The resulting bromo-derivative can then serve as a precursor for a variety of subsequent transformations.

Oxidation Pathways Leading to this compound from Precursors (e.g., methanamine oxidation)

An alternative synthetic route to this compound involves the oxidation of a precursor at the benzylic position. While the direct oxidation of a methanamine is one possibility, a more common and reliable approach involves the oxidation of a corresponding aldehyde.

A plausible two-step sequence begins with the formylation of 4-tert-butylanisole to produce 5-tert-butyl-2-methoxybenzaldehyde. This can be achieved through various methods, including the Duff reaction or the Vilsmeier-Haack reaction.

The resulting aldehyde can then be efficiently oxidized to the carboxylic acid. Several mild and selective oxidizing agents are available for this transformation. The Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO₂) and a chlorine scavenger such as 2-methyl-2-butene, is a highly effective method for the oxidation of aromatic aldehydes to their corresponding carboxylic acids without affecting other sensitive functional groups. wikipedia.orgpsiberg.com Alternatively, oxidation with potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by an acidic workup, can also achieve this conversion. researchgate.netsemanticscholar.org

Table 3: Oxidation of 5-tert-butyl-2-methoxybenzaldehyde

| Oxidation Method | Oxidizing Agent | Conditions |

| Pinnick Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | t-BuOH/H₂O, Room Temperature |

| Permanganate Oxidation | KMnO₄, NaOH | H₂O, Heat, then H₃O⁺ workup |

Multicomponent Reaction Strategies Incorporating Related Carboxylic Acid Moieties (e.g., Ugi reactions)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that is widely used to generate peptide-like structures, known as α-acylamino amides, from an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govnih.gov The high atom economy and operational simplicity of the Ugi reaction make it an attractive strategy for the synthesis of diverse compound libraries. scispace.com

The general mechanism of the Ugi reaction involves the initial formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, forming a nitrilium ion intermediate. Subsequent nucleophilic attack by the carboxylate and an irreversible Mumm rearrangement yield the final bis-amide product. The reaction is typically carried out in polar protic solvents like methanol (B129727) or ethanol to facilitate the ionic intermediates. nih.gov

While specific examples of the Ugi reaction utilizing this compound are not extensively documented in readily available literature, the principles of the reaction can be applied to structurally related and sterically hindered carboxylic acids. The steric bulk of the tert-butyl group and the electronic influence of the methoxy group on the phenylacetic acid component could influence the reaction kinetics and yield. Sterically hindered components in Ugi reactions are known to sometimes require longer reaction times or specific catalysts to achieve good yields.

The versatility of the Ugi reaction allows for the incorporation of a wide variety of substituents in the final product. By using this compound or its derivatives as the carboxylic acid component, a diverse library of complex molecules with this specific structural motif could be generated. These products, with their peptoid structures, could be of interest in the development of new therapeutic agents. nih.gov

A summary of representative starting materials for a hypothetical Ugi reaction incorporating a substituted phenylacetic acid is presented in Table 1.

Table 1: Representative Components for a Ugi Four-Component Reaction

| Component Type | Example |

|---|---|

| Carboxylic Acid | This compound |

| Aldehyde | Isobutyraldehyde |

| Amine | Benzylamine |

| Isocyanide | tert-Butyl isocyanide |

Advanced Synthetic Methodologies for Enantioselective Synthesis

The synthesis of enantiomerically pure forms of chiral molecules is of paramount importance in the pharmaceutical industry, as different enantiomers can exhibit distinct pharmacological activities. This compound, if substituted at the α-position, would be chiral. Therefore, the development of enantioselective synthetic methods is a key area of research.

The direct enantioselective alkylation of arylacetic acids represents a powerful strategy for the synthesis of α-chiral carboxylic acids. This can be achieved through the use of chiral auxiliaries or chiral catalysts. One approach involves the use of chiral lithium amides as noncovalent stereodirecting agents. nih.gov In this method, the arylacetic acid is deprotonated to form an enediolate, which then undergoes alkylation. The chirality of the lithium amide directs the approach of the electrophile, leading to the formation of one enantiomer in excess. The chiral amine can often be recovered after the reaction, making this an efficient process. nih.gov

The presence of a bulky tert-butyl group on the aromatic ring can influence the stereochemical outcome of such reactions. The steric hindrance can enhance facial selectivity by blocking one face of the enediolate intermediate, potentially leading to higher enantioselectivities.

Another established method for asymmetric alkylation involves the use of chiral auxiliaries, such as Evans oxazolidinones. nih.gov The carboxylic acid is first coupled to the chiral auxiliary, and the resulting imide is then enolized and alkylated. The chiral auxiliary directs the alkylation to one face of the enolate, and subsequent removal of the auxiliary yields the enantiomerically enriched carboxylic acid. While effective, this method requires additional steps for the attachment and removal of the auxiliary. nih.gov

Enzymatic catalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Lipases are a class of enzymes that are widely used for the kinetic resolution of racemic mixtures of alcohols, esters, and carboxylic acids due to their high enantioselectivity, stability in organic solvents, and broad substrate tolerance. jocpr.comd-nb.info

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster in the presence of a chiral catalyst (in this case, an enzyme), leaving the unreacted substrate enriched in the other enantiomer. The maximum yield for each enantiomer in a kinetic resolution is 50%. jocpr.com

Candida antarctica lipase (B570770) B (CALB) is a particularly robust and versatile lipase that has been successfully employed in the kinetic resolution of a wide range of substrates, including those with structural similarities to this compound. nih.govrsc.org For instance, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a structurally related compound, was achieved with high enantioselectivity (E > 200) using CALB. nih.gov The reaction conditions, such as the choice of solvent, acyl donor, and temperature, can significantly influence the efficiency and enantioselectivity of the resolution. nih.govmdpi.com

The kinetic resolution of a racemic mixture of a substituted phenylacetic acid ester could be achieved through enantioselective hydrolysis catalyzed by a lipase. Alternatively, a racemic carboxylic acid could be resolved via enantioselective esterification with an alcohol.

Table 2 summarizes the results of a study on the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate using various lipases, highlighting the superior performance of CALB. nih.gov

Table 2: Screening of Lipases for the Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate

| Entry | Lipase | Time (h) | Conversion (%) | ees (%) | eep (%) | E-value |

|---|---|---|---|---|---|---|

| 1 | CALB | 12 | 47 | 88 | >99 | >200 |

| 2 | CALB | 24 | 50 | >99 | >99 | >200 |

| 3 | Pseudomonas cepacia (immobilized) | 12 | 45 | 82 | >99 | >200 |

| 4 | Pseudomonas fluorescens | 72 | 42 | 72 | >99 | >100 |

ees = enantiomeric excess of the substrate; eep = enantiomeric excess of the product.

The data clearly indicates that CALB provides a "perfect" kinetic resolution at 50% conversion after 24 hours, yielding both the remaining substrate and the product in high enantiomeric purity. nih.gov Such enzymatic strategies could be readily adapted for the resolution of racemic derivatives of this compound, providing access to enantiomerically pure building blocks for further synthetic endeavors.

Design and Synthesis of Derivatives and Analogues of 5 Tert Butyl 2 Methoxyphenyl Acetic Acid

Structural Diversification at the Acetic Acid Moiety

The carboxylic acid group of (5-Tert-butyl-2-methoxyphenyl)acetic acid is a prime site for chemical modification, allowing for the introduction of a wide array of functional groups and heterocyclic systems. These transformations can significantly impact the compound's polarity, acidity, and ability to interact with biological targets.

Amide derivatives are commonly synthesized to explore the impact of replacing the carboxylic acid's hydroxyl group with various amine-containing fragments. Multicomponent reactions (MCRs) offer an efficient pathway to generate a diverse library of amides. The Ugi reaction, a well-known MCR, can be employed to synthesize complex amide derivatives from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.gov For instance, this compound can serve as the carboxylic acid component in an Ugi reaction, leading to the formation of α-acylamino carboxamides.

Another approach involves the palladium-catalyzed three-component reaction of an ethynylbenzamide, a secondary amine, and carbon monoxide to produce 3-methyleneisoindolinones. nih.gov While not directly starting from this compound, this methodology highlights the potential of MCRs to create complex amide-containing structures that could be adapted for this scaffold. The synthesis of benzamides can also be achieved through HATU coupling conditions, starting from the corresponding benzoic acid. nih.gov

Table 1: Examples of Multicomponent Reactions for Amide Synthesis

| Reaction Name | Components | Product |

|---|---|---|

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamide |

The incorporation of heterocyclic rings in place of or attached to the acetic acid moiety can introduce novel structural features and potential biological activities. The synthesis of 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole (B32235) derivatives often begins with the conversion of the parent carboxylic acid to its corresponding acid hydrazide. nih.gov

From the acid hydrazide, various synthetic routes can be followed:

1,3,4-Oxadiazoles: Cyclization of the acid hydrazide with reagents like carbon disulfide or by reacting with an acyl halide followed by cyclodehydration. researchgate.netuobaghdad.edu.iq

1,3,4-Thiadiazoles: Treatment of the acid hydrazide with phosphorus pentasulfide or by reacting it with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which is then cyclized. nih.govirjmets.com

1,2,4-Triazoles: Reaction of the acid hydrazide with an isothiocyanate to yield a thiosemicarbazide, followed by cyclization in the presence of a base. nih.govmdpi.com

Table 2: General Synthetic Pathways to Heterocyclic Derivatives from a Carboxylic Acid

| Target Heterocycle | Key Intermediate | Common Reagents for Cyclization |

|---|---|---|

| 1,3,4-Oxadiazole | Acid Hydrazide | Carbon Disulfide, Acyl Halides |

| 1,3,4-Thiadiazole | Acid Hydrazide, Thiosemicarbazide | Phosphorus Pentasulfide, Isothiocyanates |

Esterification of the carboxylic acid group is a common strategy to modify the polarity and pharmacokinetic profile of a molecule. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic method for ester synthesis. mdpi.comresearchgate.net For instance, hydroxyphenylacetic acids have been esterified with various diols to produce hydroxyalkyl esters. mdpi.com

Enzymatic esterification, using lipases as biocatalysts, offers a milder and often more selective alternative to chemical methods. medcraveonline.com This approach has been used to synthesize various esters of cinnamic acid and eugenol. medcraveonline.commedcraveonline.com

Transesterification is another method to synthesize different esters, for example, using sodium tert-butoxide to prepare tert-butyl esters from other esters. rsc.org The tert-butyl ester group can serve as a protective group for carboxylic acids, allowing for reactions at other parts of the molecule. ontosight.ai

Table 3: Common Esterification Methods

| Method | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid Catalyst | Reversible reaction, often requires removal of water. |

| Enzymatic Esterification | Alcohol, Lipase (B570770) | Mild reaction conditions, high selectivity. |

Modifications on the Phenyl Ring System

The tert-butyl group is a bulky, lipophilic substituent that can have a profound impact on the properties of a molecule. Its large size can introduce steric hindrance, which can influence reaction rates at nearby functional groups and affect how the molecule binds to biological targets. nih.gov This steric shielding can also enhance the stability of the molecule by protecting it from oxidative degradation. nih.gov

The methoxy (B1213986) group on the phenyl ring is another important site for modification. Its electron-donating nature influences the electronic properties of the aromatic system. Altering this substituent can lead to changes in the molecule's polarity, hydrogen bonding capacity, and metabolic stability.

For example, in the context of 2-methoxyestradiol (B1684026) analogues, modifications to the methoxy group and other parts of the molecule have been extensively studied to understand their structure-activity relationships. nih.govresearchgate.net Demethylation to a hydroxyl group would introduce a site for hydrogen bonding and potential conjugation reactions. Alternatively, replacing the methoxy group with other alkoxy groups of varying chain lengths can be used to fine-tune the lipophilicity and steric properties of the molecule. The synthesis of such analogues often involves standard etherification or dealkylation reactions on a suitably protected precursor.

Halogenation and Other Aromatic Substitutions

The electron-rich nature of the phenyl ring in this compound makes it amenable to various electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the ortho, para-directing methoxy group and the bulky ortho, para-directing tert-butyl group—play a crucial role in determining the regioselectivity of these transformations.

Halogenation:

Halogenation, particularly bromination, of methoxy-substituted phenylacetic acids is a well-established transformation. For instance, the regioselective bromination of 4-methoxyphenylacetic acid has been achieved using bromine in acetic acid, yielding the corresponding 3-bromo derivative in high yield. This suggests that this compound would likely undergo bromination at the positions ortho or para to the activating methoxy group. Given the steric hindrance from the tert-butyl group at position 5, the most probable sites for halogenation would be positions 3 and potentially 4, depending on the reaction conditions and the halogenating agent employed.

A study on the synthesis of (Z)-α-5-Bromo-N-tert-butyl-2-methoxyphenylnitrone, derived from 5-bromo-2-methoxybenzaldehyde, further supports the feasibility of introducing a bromine atom onto this substituted benzene (B151609) ring.

Nitration:

Nitration is another fundamental electrophilic aromatic substitution that can be envisioned for this compound. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are typically employed for such transformations. The powerful electron-donating effect of the methoxy group would strongly favor the introduction of the nitro group at the positions ortho and para to it. However, the steric bulk of the adjacent tert-butyl group might hinder substitution at the ortho position, potentially leading to a higher proportion of the para-substituted product. A variety of nitrating agents and conditions are available, which could be optimized to achieve the desired regioselectivity.

Friedel-Crafts Reactions:

The activated aromatic ring is also a prime candidate for Friedel-Crafts alkylation and acylation reactions. These reactions, catalyzed by Lewis acids, would introduce alkyl or acyl groups onto the benzene ring. The position of substitution would again be governed by the directing effects of the methoxy and tert-butyl groups. For example, the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301) with a tert-butyl cation proceeds to give the substituted product, illustrating the reactivity of methoxy-activated rings towards such electrophiles.

The following table summarizes plausible electrophilic aromatic substitution reactions on this compound based on reactions of analogous compounds.

| Reaction | Reagents and Conditions | Expected Major Product(s) | Reference Analog |

| Bromination | Br₂ in Acetic Acid | 2-(3-Bromo-5-tert-butyl-2-methoxyphenyl)acetic acid | 4-Methoxyphenylacetic acid |

| Nitration | HNO₃, H₂SO₄ | 2-(5-tert-Butyl-2-methoxy-4-nitrophenyl)acetic acid | General Aromatic Nitration |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 2-(4-Acyl-5-tert-butyl-2-methoxyphenyl)acetic acid | 1,4-Dimethoxybenzene |

Integration into Complex Polycyclic and Heterocyclic Systems

The functional groups present in this compound serve as valuable handles for its incorporation into more elaborate molecular frameworks, including polycyclic and heterocyclic systems. The carboxylic acid moiety, in particular, is a versatile precursor for a variety of cyclization strategies.

Synthesis of Benzofuran (B130515) Derivatives:

One potential application of this compound is in the synthesis of benzofuran derivatives. Various synthetic routes to benzofurans have been developed, many of which involve the intramolecular cyclization of appropriately substituted precursors. For example, methods involving the cyclization of 2-(2-methoxyaryl)-1-arylethanone derivatives using hydroiodic acid in acetic acid have been reported to yield 2-arylbenzofurans. By converting the carboxylic acid of the title compound into a suitable ketone derivative, a similar intramolecular cyclization could be envisioned to construct a benzofuran ring fused to the existing phenyl ring.

Formation of Polycyclic Aromatic Systems:

Acid-mediated cascade cyclizations represent a powerful tool for the construction of complex polycyclic aromatic compounds. For instance, the triflic acid (TfOH)-mediated cyclization of conjugated enynes has been shown to produce benzofluorenone scaffolds. While this specific example does not start from a phenylacetic acid derivative, the principle of intramolecular acylation under strongly acidic conditions could potentially be applied to derivatives of this compound. Activation of the carboxylic acid group, for instance by conversion to an acid chloride, followed by an intramolecular Friedel-Crafts acylation onto a suitably positioned aromatic ring could lead to the formation of polycyclic ketone systems.

The following table outlines hypothetical synthetic pathways for the integration of this compound into complex ring systems, based on established synthetic methodologies.

| Target System | Proposed Synthetic Strategy | Key Intermediates |

| Benzofuran | 1. Conversion of the acetic acid to a phenacyl ether. 2. Intramolecular cyclization. | 2-(5-tert-Butyl-2-methoxyphenoxy)-1-phenylethan-1-one |

| Quinoline | 1. Conversion of the acetic acid to an amide. 2. Bischler-Napieralski or similar cyclization. | N-Acyl derivative of a suitable aniline |

| Benzofluorenone | 1. Conversion of the acetic acid to a derivative suitable for intramolecular acylation (e.g., acid chloride). 2. Friedel-Crafts cyclization onto an appended aromatic ring. | A biphenyl (B1667301) derivative with the acetic acid side chain |

Investigations into the Biological Activity and Mechanistic Roles of 5 Tert Butyl 2 Methoxyphenyl Acetic Acid Derivatives

Ligand-Receptor Interactions and Modulation (e.g., 5-HT1A neuroreceptor binding for methoxyphenylpiperazine derivatives)

Derivatives of the methoxyphenylacetic acid scaffold, particularly those incorporating a methoxyphenylpiperazine moiety, have been extensively investigated for their interaction with serotonin (B10506) receptors, specifically the 5-HT1A subtype. The 5-HT1A receptor is a key target in the development of treatments for anxiety and mood disorders. The affinity of these compounds for the receptor is a critical determinant of their potential therapeutic efficacy.

The development of selective 5-HT1A receptor ligands often involves the incorporation of a 4-alkyl-1-arylpiperazine scaffold. semanticscholar.org Research has shown that new 2-(methoxyphenyl)piperazine derivatives containing a terminal heteroaryl or cycloalkyl amide fragment exhibit significant 5-HT1A affinities, as determined by radioligand binding assays. nih.gov The length of the alkyl chain and the nature of the amide group have been found to influence this affinity. For instance, a four-carbon chain appears to be optimal when the amide fragment is a heteroaryl group, while derivatives with a cycloalkyl moiety show maximum affinity with a two-methylene chain. nih.gov

Specific methoxyphenylpiperazine derivatives have demonstrated high binding affinity for the 5-HT1A receptor. For example, compounds with cis-bicyclo[3.3.0]octane, norbornane, and norbornene groups have been shown to bind to 5-HT1A sites with 2-10 times higher affinity than the reference compound NAN-190. nih.gov Furthermore, certain derivatives not only bind strongly to 5-HT1A receptors but are also devoid of antagonist activity at α1-adrenergic receptors, which is a desirable characteristic for reducing potential side effects. nih.gov

Structure-affinity relationship studies have been crucial in optimizing the selectivity of these ligands. For the antagonist 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190), which binds with high affinity to both 5-HT1A and α1-adrenergic receptors, modifications to the phthalimide (B116566) moiety have led to improved selectivity. nih.gov Replacing the phthalimide with alkyl amides, particularly those with increased bulkiness, enhanced both 5-HT1A affinity and selectivity. nih.gov One such derivative, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine, was found to have a 160-fold selectivity for 5-HT1A sites over α1-adrenergic sites. nih.gov

More recent work has explored linking the 2-methoxyphenyl-piperazine moiety to the amine group of 1-adamantanamine and memantine (B1676192) via a three-carbon atom linker. semanticscholar.org These novel compounds proved to be highly selective ligands for the 5-HT1A receptor. semanticscholar.org

Table 1: Binding Affinities of Selected Methoxyphenylpiperazine Derivatives for the 5-HT1A Receptor This table is interactive and can be sorted by clicking on the column headers.

| Compound | Modification | Binding Affinity (Ki) | Selectivity over α1-adrenergic receptors | Reference |

|---|---|---|---|---|

| NAN-190 | Phthalimide moiety | 0.6 nM | Low | nih.gov |

| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | Adamantane carboxamide | 0.4 nM | 160-fold | nih.gov |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | Adamantanamine derivative | 1.2 nM | High | semanticscholar.org |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | Memantine derivative | 21.3 nM | High | semanticscholar.org |

| Compound 2a | cis-bicyclo[3.3.0]octane | 0.12-0.63 nM | High | nih.gov |

| Compound 2c | cis-bicyclo[3.3.0]octane | 0.12-0.63 nM | High | nih.gov |

| Compound 2f | norbornane | 0.12-0.63 nM | High | nih.gov |

| Compound 2g | norbornane | 0.12-0.63 nM | High | nih.gov |

| Compound 2h | norbornene | 0.12-0.63 nM | High | nih.gov |

Enzyme Modulation and Inhibition Pathways (e.g., RAF inhibitors for pyrazole (B372694) derivatives)

Another important class of derivatives derived from a core scaffold related to (5-Tert-butyl-2-methoxyphenyl)acetic acid are pyrazole derivatives, which have been identified as potent enzyme modulators, particularly as inhibitors of RAF kinases. RAF kinases are key components of the MAPK/ERK signaling pathway, which is often dysregulated in cancer.

Computational studies have been employed to identify pyrazole-based compounds with the potential to inhibit various protein targets relevant to cancer, including C-RAF. nih.gov Through in silico docking and molecular dynamics simulations, several pyrazole derivatives were identified as potential inhibitors or modulators for proteins such as HDAC, C-RAF, CYP72, and VEGFR. nih.gov For instance, the pyrazole compound M36 was identified as a potential modulator of C-RAF. nih.gov

The pyrazole scaffold is a key feature in the design of protein kinase inhibitors. mdpi.com Encorafenib (B612206), an approved RAF inhibitor, features a 1,3,4-triarylpyrazole core. mdpi.com It competitively binds to the ATP-binding site of the kinase, exhibiting potent anti-proliferative and apoptotic activity in cells with B-RAF mutations. mdpi.com Structural analysis of encorafenib has highlighted the importance of the two aryl rings at positions 3 and 4 of the pyrazole scaffold for binding to the active kinase domain through hydrophobic interactions and hydrogen bonding. mdpi.com

The development of pyrazole-based inhibitors for common tumor-associated targets like EGFR and VEGFR has also been explored, with some compounds showing dual inhibitory activity. frontiersin.org For example, the introduction of a sulfonamide group with a p-methyl moiety on a terminal aromatic ring of a pyrazole derivative resulted in dual inhibition of both EGFR and VEGFR-2. frontiersin.org

Table 2: Inhibitory Activity of Selected Pyrazole Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Compound Class | Target Enzyme | Example Compound | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|---|

| Pyrazole Derivative | C-RAF | M36 | Potential modulator | nih.gov |

| 1,3,4-Triarylpyrazole | B-RAF, C-RAF | Encorafenib | Ki of 0.3 nM for C-RAF | mdpi.com |

| Dihydro-pyrano-pyrazole | EGFR, VEGFR-2 | Compound 9 | 0.22 µM (VEGFR-2) | frontiersin.org |

| Pyrazolo-pyrimidine | EGFR, VEGFR-2 | Compound 12 | Dual inhibitor | frontiersin.org |

| Pyrazole carbaldehyde | PI3 kinase | Compound 43 | 0.25 µM (against MCF7 cells) | nih.gov |

Roles in Specific Biological Contexts (e.g., as building blocks in drug synthesis)

Phenylacetic acid and its derivatives, including the this compound scaffold, are valuable building blocks in the synthesis of a wide range of pharmaceutical compounds. mdpi.com Their structural features allow for various chemical modifications, making them versatile starting materials for creating more complex molecules with specific biological activities.

For example, phenylacetic acid itself is a fundamental component of several well-known drugs, such as ibuprofen, diclofenac, and flurbiprofen. mdpi.com The phenylacetamido group is also a crucial subunit in molecules like penicillin G. mdpi.com This demonstrates the broad utility of the phenylacetic acid motif in medicinal chemistry.

The synthesis of novel compounds often utilizes derivatives of phenylacetic acid as starting materials. For instance, a one-step multicomponent reaction involving acetovanillone (B370764) (a derivative of vanillin), 4-methoxyphenylglyoxal, and Meldrum's acid has been used to synthesize 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid, a complex furylacetic acid derivative. mdpi.com This approach highlights how readily available starting materials related to the core structure can be used to build more elaborate molecules with potential biological activity. mdpi.com

The versatility of the phenylacetic acid core allows for the introduction of various functional groups, which can modulate the pharmacokinetic and pharmacodynamic properties of the final drug molecule. This adaptability makes it a cornerstone in the design and synthesis of new therapeutic agents.

Structure Activity Relationship Sar Studies for 5 Tert Butyl 2 Methoxyphenyl Acetic Acid Analogues

Impact of Substituent Position and Steric Bulk on Biological Activity (e.g., tert-butyl group variations)

The position and size of substituents on the phenyl ring of (5-Tert-butyl-2-methoxyphenyl)acetic acid analogues are critical determinants of their biological activity. The tert-butyl group, in particular, plays a significant role due to its substantial steric bulk.

Variations in the position of the tert-butyl group can lead to significant changes in biological efficacy. When the tert-butyl group is located at the para-position (position 5) relative to the acetic acid moiety, it can serve as a crucial anchor, fitting into a hydrophobic pocket of a target receptor or enzyme. Shifting this bulky group to the meta- or ortho-positions would likely alter the molecule's orientation within the binding site, potentially leading to a decrease in activity due to steric clashes or a less favorable binding conformation.

The steric bulk of the tert-butyl group itself is a key feature. In many biologically active molecules, bulky aliphatic groups like tert-butyl enhance activity by increasing the compound's affinity for hydrophobic regions of a biological target. mdpi.com The hydrophobic nature of the tert-butyl group can also influence the compound's pharmacokinetic properties, such as its ability to cross cell membranes. mdpi.com

Systematic variations of the tert-butyl group can provide valuable SAR insights. Replacing it with smaller alkyl groups (e.g., isopropyl, ethyl, methyl) would systematically decrease the steric bulk and hydrophobicity in that region of the molecule. Conversely, introducing even larger or more complex hydrophobic groups could further enhance binding affinity, provided they can be accommodated by the target's binding site. For instance, in a series of phenylthiazole derivatives, the introduction of a tert-butyl moiety was found to enhance antimicrobial activity, and its bulky steric effect was suggested to hinder metabolic processes, potentially leading to a longer duration of biological activity. nih.gov

The following table illustrates hypothetical variations of the tert-butyl group and their potential impact on biological activity, based on general SAR principles.

| Compound ID | R1 (Position 5) | R2 (Position 2) | Predicted Biological Activity (Relative) | Rationale |

| 1 | -tert-butyl | -OCH₃ | High | Optimal steric bulk and hydrophobicity for binding pocket interaction. |

| 2 | -isopropyl | -OCH₃ | Moderate | Reduced steric bulk may lead to weaker hydrophobic interactions. |

| 3 | -ethyl | -OCH₃ | Low to Moderate | Further reduction in size and hydrophobicity. |

| 4 | -methyl | -OCH₃ | Low | Minimal steric and hydrophobic contribution from the alkyl group. |

| 5 | -H | -OCH₃ | Very Low | Lack of a hydrophobic anchor at position 5. |

| 6 | -phenyl | -OCH₃ | Variable | Introduces different steric and electronic properties; potential for pi-stacking interactions. |

This table is illustrative and based on established SAR principles. Actual biological activities would need to be determined experimentally.

Electronic Effects of Functional Groups on Molecular Interactions

The electronic properties of the functional groups on the phenyl ring of this compound analogues significantly influence their interactions with biological targets. The methoxy (B1213986) (-OCH₃) group at the 2-position and the tert-butyl group at the 5-position, along with the carboxylic acid group, create a specific electronic environment that dictates the molecule's reactivity and binding capabilities.

The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. Its primary effect on the aromatic ring is to increase electron density, particularly at the ortho and para positions. This can influence the acidity of the carboxylic acid and the molecule's ability to participate in hydrogen bonding or other electrostatic interactions. The acidity of substituted phenylacetic acid derivatives is strongly dependent on the polarity of the substituents on the phenyl group. researchgate.net

Replacing the methoxy group with other substituents can dramatically alter the electronic landscape of the molecule. For example:

Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl): These groups would decrease the electron density of the phenyl ring and increase the acidity of the carboxylic acid. This could either enhance or diminish biological activity depending on whether the target interaction favors a more or less acidic moiety.

The interplay between the electronic effects of different substituents is crucial. For instance, the combined electron-donating properties of the methoxy and tert-butyl groups in the parent compound influence the pKa of the acetic acid moiety, which is critical for its interaction with biological targets, often involving ionic bonding with positively charged residues in a binding site.

The following table provides a hypothetical analysis of how different electronic substitutions might affect the biological activity of (5-tert-butyl-2-substituted-phenyl)acetic acid analogues.

| Compound ID | R1 (Position 5) | R2 (Position 2) | Electronic Effect of R2 | Predicted Impact on Activity |

| 1 | -tert-butyl | -OCH₃ | Electron-donating (resonance) | Baseline activity |

| 7 | -tert-butyl | -OH | Stronger electron-donating | May alter H-bonding and acidity, potentially increasing or decreasing activity. |

| 8 | -tert-butyl | -Cl | Electron-withdrawing (induction) | Increases acidity of the carboxylic acid, which could be favorable or unfavorable for binding. |

| 9 | -tert-butyl | -NO₂ | Strong electron-withdrawing | Significantly increases acidity; may lead to altered binding or off-target effects. |

| 10 | -tert-butyl | -NH₂ | Strong electron-donating | Increases basicity and potential for H-bond donation, altering interaction profile. |

This table is illustrative and based on established principles of medicinal chemistry. Actual biological activities would need to be determined experimentally.

Conformational Analysis and its Implications for Molecular Recognition

The three-dimensional shape, or conformation, of this compound and its analogues is a critical factor in their ability to be recognized by and bind to a specific biological target. Conformational analysis helps to identify the low-energy, and therefore more populated, shapes of the molecule that are available to interact with a receptor or enzyme active site.

A restricted conformation can be advantageous for biological activity if the preferred low-energy conformation is the one that is complementary to the binding site (the "bioactive conformation"). By pre-organizing the molecule in a shape that is favorable for binding, less of an entropic penalty is paid upon binding, which can lead to higher affinity. Conformational analysis of compounds with high receptor binding affinity has been used to propose probable active conformations. nih.gov

Computational methods, such as molecular mechanics and quantum mechanics calculations, are often employed to predict the stable conformations of a molecule. These theoretical studies, sometimes in combination with experimental techniques like NMR spectroscopy, can provide insights into the preferred spatial arrangement of the different functional groups.

For this compound analogues, conformational analysis would be crucial in understanding how changes in substitution patterns affect the molecule's preferred shape. For instance:

Removing the ortho-methoxy group: This would significantly increase the conformational freedom of the acetic acid side chain, which could be detrimental to activity if a specific, restricted conformation is required for binding.

Changing the size of the ortho-substituent: A smaller substituent (e.g., -OH) might allow for more flexibility, while a larger one could further restrict the conformation.

Altering the position of the tert-butyl group: Moving the tert-butyl group to the meta position, for example, would change the steric landscape and likely alter the preferred conformation of the acetic acid side chain.

Understanding the conformational preferences of these analogues is essential for designing molecules that are more likely to adopt the bioactive conformation, thus enhancing their molecular recognition and biological activity.

Rational Design Principles for Enhanced Selectivity and Potency

Rational drug design utilizes the understanding of a biological target's structure and the SAR of lead compounds to create more potent and selective molecules. For analogues of this compound, several rational design principles can be applied to enhance their pharmacological properties.

Target-Based Design: If the three-dimensional structure of the biological target is known (e.g., through X-ray crystallography or cryo-electron microscopy), computational tools like molecular docking can be used to predict how different analogues of this compound will bind. This allows for the in silico design of modifications that are predicted to improve binding affinity and selectivity. For example, if the binding pocket has an additional small hydrophobic region, extending an alkyl chain on the phenyl ring might lead to a more potent compound. Similarly, if there is a potential for an additional hydrogen bond with a specific amino acid residue, introducing a suitable functional group (e.g., a hydroxyl or amide group) at the appropriate position could enhance potency.

Ligand-Based Design: In the absence of a known target structure, SAR data from a series of synthesized analogues is paramount. By identifying the key structural features that are essential for activity (the pharmacophore), new molecules can be designed that retain these features while optimizing other properties. For this compound, the pharmacophore might consist of the carboxylic acid (for ionic or hydrogen bonding), the aromatic ring (for hydrophobic or pi-stacking interactions), and the specific spatial arrangement of the methoxy and tert-butyl groups.

Principles for Enhancing Potency and Selectivity:

Scaffold Hopping: This involves replacing the core phenylacetic acid scaffold with a different chemical structure (a bioisostere) that maintains the same spatial arrangement of the key pharmacophoric features. This can lead to novel compounds with improved properties, such as better pharmacokinetics or reduced off-target effects.

Bioisosteric Replacement: Specific functional groups can be replaced with others that have similar physical or chemical properties but may lead to improved potency, selectivity, or metabolic stability. For example, the carboxylic acid could be replaced with a tetrazole ring, a common bioisostere that often improves metabolic stability and cell permeability.

Introduction of Conformational Constraints: By introducing elements that reduce the flexibility of the molecule, such as incorporating the acetic acid side chain into a ring system, it may be possible to lock the molecule into its bioactive conformation, thereby increasing potency.

The following table outlines some rational design strategies for improving the properties of this compound.

| Design Strategy | Proposed Modification | Desired Outcome |

| Increase Hydrophobic Interactions | Replace tert-butyl with adamantyl or other larger lipophilic groups. | Enhanced binding affinity if the target has a larger hydrophobic pocket. |

| Introduce Additional H-Bonding | Add a hydroxyl or amino group at an appropriate position on the phenyl ring. | Increased binding affinity through specific hydrogen bond formation with the target. |

| Improve Metabolic Stability | Replace the carboxylic acid with a tetrazole. | Reduced metabolism and potentially longer duration of action. |

| Enhance Selectivity | Modify substituents to exploit differences between the binding sites of the target and off-target proteins. | Reduced side effects and a better therapeutic window. |

| Conformational Restriction | Cyclize the acetic acid side chain to form a rigid analogue. | Increased potency by pre-organizing the molecule in its bioactive conformation. |

This table presents general strategies in rational drug design. The success of these modifications would depend on the specific biological target and would require experimental validation.

Computational Chemistry and Molecular Modeling of 5 Tert Butyl 2 Methoxyphenyl Acetic Acid and Its Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

A literature search for molecular docking studies involving (5-Tert-butyl-2-methoxyphenyl)acetic acid did not yield any specific results. Research in this area would typically involve identifying a relevant biological target (such as an enzyme or receptor) and using software to simulate the interaction between the acetic acid derivative and the protein's binding site. The results would be analyzed to understand potential binding energies and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. While studies exist for structurally related phenylacetic acid derivatives, no such data is available for the 5-tert-butyl-2-methoxy substituted variant.

Quantitative Structure-Activity Relationship (QSAR) and Three-Dimensional QSAR (3D-QSAR) Modeling

QSAR and 3D-QSAR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds.

No QSAR or 3D-QSAR models specifically developed for or including this compound were found in the reviewed literature. A typical QSAR study would require a dataset of structurally similar compounds with experimentally determined biological activities. For instance, a study on biphenyl (B1667301) acetic acid molecules has utilized 3D-QSAR to explore anti-inflammatory activity, but this does not extend to the specific compound .

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., HOMO/LUMO energy levels)

Quantum chemical calculations are used to study the electronic structure and properties of molecules. Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are important for understanding a molecule's reactivity and electronic transitions.

Specific quantum chemical analyses, including HOMO/LUMO energy calculations, for this compound are not available in published research. Such a study would involve using methods like Density Functional Theory (DFT) to calculate the optimized molecular geometry and electronic properties. The HOMO-LUMO energy gap would provide insights into the molecule's chemical stability and reactivity. While theoretical calculations have been performed on related methanesulfonamide (B31651) compounds, this specific acetic acid derivative remains uncharacterized in this regard.

Crystallographic Data Analysis and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Crystallographic analysis provides precise information about the three-dimensional arrangement of atoms in a crystal. This data is fundamental for understanding solid-state properties and intermolecular interactions. Hirshfeld surface analysis is a method used to visualize and quantify these interactions within a crystal.

There is no published crystal structure in the Cambridge Structural Database or other public repositories for this compound. Consequently, a Hirshfeld surface analysis, which relies on crystallographic data, has not been performed. Such an analysis would reveal the nature and extent of intermolecular contacts, such as hydrogen bonding and van der Waals forces, which govern the crystal packing. While crystallographic data is available for the related compound 2-(2-methoxyphenyl)acetic acid, this structure lacks the influential tert-butyl group and cannot be used to accurately describe the intermolecular interactions of the target compound.

Biotransformation and Metabolic Fate of Analogues Featuring the 5 Tert Butyl 2 Methoxyphenyl Moiety

Enzymatic Biotransformations (e.g., C-demethylation)

The (5-tert-butyl-2-methoxyphenyl) moiety is susceptible to several enzymatic modifications, with O-demethylation being a prominent pathway. This reaction is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver and other tissues.

O-demethylation of the methoxy (B1213986) group at the C-2 position of the phenyl ring is a common metabolic route for many methoxylated aromatic compounds. nih.govresearchgate.net This process involves the oxidative removal of the methyl group, converting the methoxy functionality into a hydroxyl group. This biotransformation is significant as it can alter the pharmacological profile of the parent compound, potentially leading to the formation of active or inactive metabolites.

The general mechanism of CYP-mediated O-demethylation involves the activation of molecular oxygen by the heme iron of the enzyme. researchgate.net This is followed by the abstraction of a hydrogen atom from the methyl group of the methoxy moiety, leading to the formation of an unstable hemiacetal intermediate. This intermediate then spontaneously decomposes to yield the corresponding phenol (B47542) and formaldehyde. acs.org

The table below summarizes key aspects of enzymatic O-demethylation relevant to the (5-tert-butyl-2-methoxyphenyl) moiety, based on studies of analogous compounds.

| Enzymatic Reaction | Enzyme System | Metabolic Product | Significance |

| O-demethylation | Cytochrome P450 (CYP) superfamily (e.g., CYP1A2, CYP2D6, CYP3A4) | (5-tert-butyl-2-hydroxyphenyl) derivatives | Alteration of biological activity, potential for further conjugation reactions |

This table is based on generalized enzymatic pathways for methoxyphenyl compounds.

Non-Enzymatic Degradation Pathways (e.g., decarboxylation of carboxyl metabolites)

In addition to enzymatic transformations, metabolites of (5-tert-butyl-2-methoxyphenyl)acetic acid, particularly those retaining the carboxylic acid group, may undergo non-enzymatic degradation. One such pathway is decarboxylation, the removal of the carboxyl group as carbon dioxide.

While enzymatic decarboxylation of aromatic acids is known, non-enzymatic decarboxylation can also occur, particularly under certain physiological or environmental conditions. nih.govresearchgate.net For phenylacetic acid derivatives, studies have shown that decarboxylation can be induced by heat and pressure, although the conditions are more extreme than those typically found in the body. elsevierpure.comresearchgate.net However, the chemical principles underlying these reactions can provide insights into potential degradation pathways.

The stability of the carboxyl group can be influenced by the electronic properties of the phenyl ring. The presence of the electron-donating tert-butyl and methoxy groups on the ring in this compound would influence the lability of the carboxyl group. The proposed mechanisms for the decarboxylation of phenylacetic acids involve the formation of a zwitterionic intermediate or a benzyl (B1604629) anion, depending on the pH. elsevierpure.comresearchgate.net

The following table outlines the key features of non-enzymatic decarboxylation as a potential degradation pathway for carboxyl-containing metabolites.

| Degradation Pathway | Conditions | Degradation Product | Relevance |

| Decarboxylation | Potentially elevated temperature, pH variations | (4-tert-butyl-1-methyl-2-methoxybenzene) derivatives | Potential minor route of chemical degradation |

This table is based on studies of analogous phenylacetic acid derivatives under experimental conditions and represents a theoretical pathway under physiological conditions.

Future Research Trajectories and Interdisciplinary Applications in Chemical Biology

Development of Novel Chemical Probes

The unique substitution pattern of (5-Tert-butyl-2-methoxyphenyl)acetic acid, featuring a bulky tert-butyl group and a methoxy (B1213986) moiety, makes it an interesting scaffold for the development of novel chemical probes. These probes are essential tools in chemical biology for visualizing and understanding complex biological processes at the molecular level.

Future research could focus on modifying the core structure to incorporate reporter groups. The carboxylic acid handle is a prime site for conjugation with fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels. Furthermore, the aromatic ring could be functionalized with clickable handles, such as alkynes or azides, to enable bio-orthogonal ligation within living systems. The lipophilicity imparted by the tert-butyl group may influence cell permeability and subcellular localization, a critical parameter for effective intracellular probes.

Potential research could explore the synthesis of probes designed to interact with specific biological targets. Phenylacetic acid derivatives have been known to interact with various enzymes and receptors. researchgate.netnih.gov By tailoring the structure of this compound, it may be possible to create selective probes for studying these targets in their native environment.

Table 1: Hypothetical Chemical Probes Derived from this compound

| Probe Type | Reporter Group | Potential Application |

|---|---|---|

| Fluorescent Probe | Amide-linked fluorescein | Visualizing protein-ligand interactions |

| Affinity-Based Probe | Biotinylated analogue | Target identification and pulldown assays |

| Photoaffinity Label | Diazirine-functionalized ring | Covalent labeling of binding partners |

Exploration of New Therapeutic Areas for Tailored Analogues

The phenylacetic acid framework is a well-established pharmacophore found in numerous approved drugs, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. wikipedia.org This precedent suggests that tailored analogues of this compound could hold significant therapeutic potential across various disease areas.

Systematic structural modifications could lead to the discovery of novel drug candidates. Researchers could investigate the impact of altering the substituents on the phenyl ring, modifying the acetic acid side chain, or replacing the carboxylic acid with bioisosteres. Such modifications aim to optimize potency, selectivity, and pharmacokinetic properties. For instance, the bulky tert-butyl group might confer selectivity for a particular enzyme active site, while the methoxy group's position could influence metabolic stability.

Potential therapeutic areas for exploration include inflammatory diseases, pain management, and oncology. Substituted phenylacetic acids have shown promise as aldose reductase inhibitors and hPPAR agonists. nih.govnih.gov Analogues could be designed and screened for activity against these and other emerging targets, potentially leading to new treatments for diabetic complications or metabolic disorders.

Table 2: Prospective Therapeutic Targets for Analogues of this compound

| Analogue Class | Potential Target | Therapeutic Area |

|---|---|---|

| Benzofuran (B130515) derivatives | hPPARγ | Type 2 Diabetes |

| Halogenated benzyl (B1604629) derivatives | Aldose Reductase | Diabetic Neuropathy |

| Bioisosteric replacements (e.g., Tetrazole) | Cyclooxygenase (COX) enzymes | Inflammation & Pain |

Advancements in Green Chemistry and Sustainable Synthetic Routes

The future of chemical manufacturing relies on the development of environmentally benign and sustainable processes. Applying the principles of green chemistry to the synthesis of this compound and its derivatives is a critical area for future research.

Traditional methods for synthesizing aromatic carboxylic acids can involve harsh oxidizing agents or multi-step processes with poor atom economy. numberanalytics.com Modern, sustainable approaches could significantly reduce the environmental footprint. One promising avenue is the use of palladium-catalyzed carbonylation reactions, which can utilize CO₂ or CO as a C1 source to directly introduce the carboxylic acid group onto an aromatic ring. researchgate.netresearchgate.net Research could focus on developing a catalytic system for the direct carbonylation of a substituted toluene (B28343) precursor, which would be a highly efficient route. google.com

Another key area is the use of biomass-derived starting materials. acs.orgrsc.orgrsc.org Investigating synthetic pathways that begin with renewable feedstocks instead of petroleum-based chemicals would represent a significant advance in sustainability. This could involve the chemo-catalytic conversion of lignocellulose-derived platform molecules into the substituted aromatic core of the target compound. Such routes would reduce reliance on fossil fuels and minimize hazardous waste.

Table 3: Comparison of Synthetic Route Philosophies

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Starting Materials | Petroleum-derived (e.g., substituted benzenes) | Biomass-derived precursors or simpler aromatics |

| Key Transformation | Oxidation of alkylbenzenes (e.g., using KMnO₄) | Palladium-catalyzed C-H activation/carbonylation |

| Reagents | Stoichiometric, often hazardous oxidants | Catalytic amounts of transition metals; renewable C1 sources |

| Solvents | Potentially hazardous organic solvents | Greener solvents (e.g., water, supercritical CO₂) or solvent-free conditions |

| Atom Economy | Moderate to Low | High |

| Waste Generation | Significant inorganic waste | Minimal |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (5-Tert-butyl-2-methoxyphenyl)acetic acid, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or ester hydrolysis. For example:

- Friedel-Crafts Route : React 2-methoxyphenylacetic acid with tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3).

- Ester Hydrolysis : Start with the tert-butyl-protected ester derivative (e.g., methyl (5-Tert-butyl-2-methoxyphenyl)acetate) and hydrolyze using aqueous NaOH in THF. Purify via recrystallization (ethanol/water) or column chromatography (gradient elution with dichloromethane:methanol).

- Purity Optimization : Use HPLC (C18 column, acetonitrile:water + 0.1% TFA) to assess purity. Adjust reaction stoichiometry and solvent polarity to minimize byproducts like dimerized intermediates .

Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Assign peaks using ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃). Key signals include the tert-butyl singlet (~1.3 ppm) and methoxy protons (~3.8 ppm). Confirm the acetic acid moiety via a deshielded methylene group (~3.5 ppm) and carboxylic proton (broad ~12 ppm).

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: ethanol/water). Use SHELX software for structure refinement. Validate hydrogen bonding networks (e.g., carboxylic acid dimerization) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interactions in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-311+G(d,p)). Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites.

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays.

- Catalytic Applications : Model coordination with transition metals (e.g., Rh or Co catalysts) to explore potential use in asymmetric synthesis .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

- Methodological Answer :

- Assay Standardization : Compare results under varied pH, temperature, and solvent conditions (e.g., DMSO vs. aqueous buffer). Use LC-MS to verify compound stability.

- Control Experiments : Include reference compounds (e.g., ibuprofen for COX inhibition) and assess cell viability (MTT assay) to rule out cytotoxicity artifacts.

- Meta-Analysis : Cross-reference data from PubChem BioAssay and DSSTox to identify trends in structure-activity relationships .

Analytical and Experimental Design Questions

Q. What are best practices for quantifying this compound in complex mixtures?

- Methodological Answer :

- HPLC-UV : Use a C18 column with isocratic elution (60:40 acetonitrile:water + 0.1% formic acid). Calibrate with a standard curve (1–100 µg/mL, R² > 0.99).

- Titration : Adapt acetic acid titration methods (e.g., NaOH titration with phenolphthalein) but account for steric hindrance from the tert-butyl group by extending endpoint detection time .

Q. How can researchers mitigate challenges in crystallizing the compound for X-ray studies?

- Methodological Answer :

- Solvent Screening : Test polar (ethanol/water) and nonpolar (hexane/ethyl acetate) solvent systems. Add seed crystals from analogous compounds (e.g., 2-methoxyphenylacetic acid derivatives).

- Temperature Gradients : Use a thermal cycler to slowly cool saturated solutions from 50°C to 4°C.

- Cryoprotection : For low-temperature data collection, soak crystals in Paratone-N oil to prevent ice formation .

Data Interpretation and Validation

Q. How should researchers address discrepancies in NMR spectra due to rotational isomerism?

- Methodological Answer :

- Variable Temperature NMR : Acquire spectra at 25°C and 60°C to observe coalescence of split peaks.

- 2D NMR : Perform NOESY to identify spatial proximity between tert-butyl and methoxy groups, confirming dominant conformers.

- Dynamic Simulations : Use software like MestReNova to simulate rotamer populations and compare with experimental data .

Safety and Handling

Q. What precautions are necessary for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

- Storage : Keep in amber glass vials at –20°C under argon to prevent oxidation. Monitor stability via periodic HPLC checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.